3-(Chlorosulfonyl)-4,5-difluorobenzoyl chloride
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Overview
Description
3-(Chlorosulfonyl)-4,5-difluorobenzoyl chloride is an organic compound with the molecular formula C7H2ClF2O3S. This compound is characterized by the presence of a chlorosulfonyl group, two fluorine atoms, and a benzoyl chloride moiety. It is a versatile reagent used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chlorosulfonyl)-4,5-difluorobenzoyl chloride typically involves the chlorosulfonation of 4,5-difluorobenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: 4,5-difluorobenzoic acid is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.
Purification: The resulting product is purified through recrystallization or distillation to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of microchannel reactors has been reported to enhance the efficiency of the chlorosulfonation process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorosulfonyl group in 3-(Chlorosulfonyl)-4,5-difluorobenzoyl chloride can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfides, respectively.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous bases to yield 4,5-difluorobenzoic acid and sulfonic acid derivatives.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) solutions are used for hydrolysis reactions.
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfonates: Formed from reactions with alcohols.
Sulfides: Formed from reactions with thiols.
Scientific Research Applications
3-(Chlorosulfonyl)-4,5-difluorobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.
Medicine: It is used in the development of novel drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based drugs.
Industry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 3-(Chlorosulfonyl)-4,5-difluorobenzoyl chloride involves its electrophilic nature, which allows it to react with nucleophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparison with Similar Compounds
- 3-Chlorosulfonyl-4-fluoro-benzoic acid
- 4-Chlorosulfonyl-benzoic acid methyl ester
- 3-(Chlorosulfonyl)benzoyl chloride
Comparison:
- 3-Chlorosulfonyl-4-fluoro-benzoic acid: Similar in structure but contains only one fluorine atom. It is used in similar applications but may exhibit different reactivity due to the presence of a single fluorine atom .
- 4-Chlorosulfonyl-benzoic acid methyl ester: Contains a methyl ester group instead of a benzoyl chloride moiety. This difference affects its reactivity and applications.
- 3-(Chlorosulfonyl)benzoyl chloride: Lacks the fluorine atoms, which can influence its chemical properties and reactivity compared to 3-(Chlorosulfonyl)-4,5-difluorobenzoyl chloride .
The unique combination of the chlorosulfonyl group, two fluorine atoms, and the benzoyl chloride moiety in this compound makes it a valuable reagent with distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C7H2Cl2F2O3S |
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Molecular Weight |
275.06 g/mol |
IUPAC Name |
3-chlorosulfonyl-4,5-difluorobenzoyl chloride |
InChI |
InChI=1S/C7H2Cl2F2O3S/c8-7(12)3-1-4(10)6(11)5(2-3)15(9,13)14/h1-2H |
InChI Key |
OQPRULBSZJZVCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)S(=O)(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
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